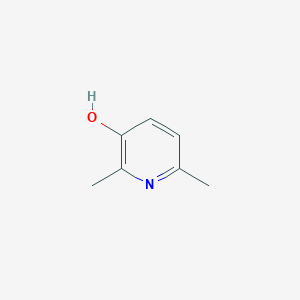

2,6-Dimethyl-3-hydroxypyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-7(9)6(2)8-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJAKKATFMFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149946 | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-43-6 | |

| Record name | 2,6-Dimethyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1122-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-3-OXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z5V74623S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,6-Dimethyl-3-hydroxypyridine

Several well-documented methods exist for the synthesis of this compound and its structural analogs. These pathways often utilize readily available starting materials and employ a range of classical organic reactions.

Synthesis from Dehydroacetic Acid (Hydrolysis, Ammoniation, Chlorination)

A common route to pyridine (B92270) derivatives involves the transformation of dehydroacetic acid. This process typically begins with the hydrolysis of dehydroacetic acid, followed by ammoniation to introduce the nitrogen atom into the ring structure. Subsequent chlorination can then be employed to yield chlorinated hydroxypyridine derivatives. For instance, 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine is synthesized from dehydroacetic acid through hydrolysis, ammoniation, and then chlorination. google.comclockss.org Dehydroacetic acid itself can be produced from the tautomeric polymerization of ethyl acetoacetate (B1235776) under basic conditions or by the dimerization of diketene. google.com

Synthesis via Ethyl Acetoacetate and Weakly Basic Ion-Exchange Resins

An alternative and greener approach utilizes ethyl acetoacetate as the starting material in a process catalyzed by a weakly basic ion-exchange resin. google.compatsnap.com This method involves a dimerization reaction of ethyl acetoacetate, followed by ammoniation and chlorination to produce 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. google.com The use of an ion-exchange resin simplifies the workup procedure, as the catalyst can be easily recovered by filtration. google.com This process offers high yields and is considered an environmentally friendly preparation method. google.compatsnap.com

| Reagent/Catalyst | Role | Reference |

| Ethyl Acetoacetate | Starting Material | google.compatsnap.com |

| Weakly Basic Ion-Exchange Resin | Catalyst | google.compatsnap.com |

| Ammonia | Ammoniation Agent | google.com |

| Chlorine | Chlorination Agent | google.com |

General Synthetic Strategies for 6-Substituted-2,4-dimethyl-3-pyridinols

A general and versatile strategy for the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols has been developed. nih.govacs.org This approach is particularly noteworthy for its final step, which involves a low-temperature conversion of an aryl bromide to the corresponding alcohol. nih.govacs.org This late-stage introduction of the hydroxyl group allows for the straightforward preparation and storage of various intermediates. acs.org Using this methodology, compounds such as 2,4-dimethyl-3-pyridinol, 2,4,6-trimethyl-3-pyridinol, and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol have been successfully synthesized from their respective 3-bromopyridine (B30812) precursors. nih.govacs.org An alternative route for the methoxy (B1213986) derivative, 2,4-dimethyl-6-(methoxy)-3-pyridinol, involves a Baeyer-Villiger reaction on a substituted benzaldehyde (B42025) precursor. nih.govacs.org

| Precursor | Target Compound | Key Reaction Step | Reference |

| 3-Bromo-2,4-dimethylpyridine | 2,4-Dimethyl-3-pyridinol | Aryl bromide to alcohol conversion | nih.govacs.org |

| 3-Bromo-2,4,6-trimethylpyridine | 2,4,6-Trimethyl-3-pyridinol | Aryl bromide to alcohol conversion | nih.govacs.org |

| 3-Bromo-2,4-dimethyl-6-(dimethylamino)pyridine | 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol | Aryl bromide to alcohol conversion | nih.govacs.org |

| Substituted Benzaldehyde | 2,4-Dimethyl-6-(methoxy)-3-pyridinol | Baeyer-Villiger reaction | nih.govacs.org |

Alternative and Novel Synthetic Routes

Beyond the established methods, researchers are continuously exploring novel and more efficient synthetic pathways, including chemoenzymatic and other innovative strategies.

Chemoenzymatic synthesis has emerged as a powerful tool for the preparation of hydroxypyridine derivatives, offering advantages such as mild reaction conditions and reduced environmental impact. nih.gov A two-step chemoenzymatic methodology has been successfully applied to synthesize a series of hydroxyalkyl and acyloxyalkyl derivatives of 2- and 3-hydroxypyridine (B118123). nih.gov This approach involves an initial chemical step followed by an enzymatic step, where parameters such as the enzyme source, solvent, and temperature are optimized. nih.gov Lipases are commonly employed in these transformations. nih.govresearchgate.netnih.gov

The synthesis of 2-substituted 1,6-dimethyl-3-hydroxypyridin-4-ones has been achieved through various synthetic strategies. researchgate.netacs.org One approach involves the use of kojic acid as a starting material for creating a range of 6-substituted pyridin-4-ones. researchgate.net Additionally, a one-pot procedure can be used to prepare 6-substituted-2-alkyl-3-hydroxypyridin-4-ones from the parent pyridinone in good yields. researchgate.net These compounds have been investigated for various applications, including their potential as iron chelators. researchgate.net Recently, conjugates of 2-substituted 3-hydroxy-1,6-dimethylpyridin-4(1H)-one with ciprofloxacin (B1669076) have been designed and synthesized. nih.govacs.org

Approaches involving intramolecular Friedel–Crafts reactions

Intramolecular Friedel-Crafts reactions represent a powerful tool for the construction of cyclic systems, and this strategy has been successfully employed in the synthesis of precursors to substituted 3-pyridinols. acs.org This type of reaction involves the cyclization of a suitable aromatic precursor bearing an electrophilic side chain, typically activated by a Lewis or Brønsted acid, to form a new ring fused to the aromatic core. masterorganicchemistry.comnih.gov

The general principle of an intramolecular Friedel-Crafts reaction involves an electrophilic aromatic substitution where the electrophile and the aromatic ring are part of the same molecule. masterorganicchemistry.com This proximity favors ring formation, particularly for the synthesis of five and six-membered rings. masterorganicchemistry.com The reaction is typically catalyzed by strong acids, which facilitate the generation of the electrophilic species, often a carbocation or an acylium ion. nih.govorgsyn.org

In a specific application, a six-step intramolecular Friedel-Crafts strategy was utilized to construct a bicyclic pyridinol. acs.org While the detailed steps for this specific synthesis are not elaborated in the provided source, the general approach highlights the utility of this reaction in building complex heterocyclic structures. The efficiency of such cyclizations can be influenced by the nature of the tether connecting the reactive moieties and the substitution pattern on the aromatic ring. masterorganicchemistry.com

| Reaction Type | Key Feature | Ring Size Preference | Catalyst | Ref. |

| Intramolecular Friedel-Crafts Alkylation | Formation of a new C-C bond via an alkyl electrophile | 6-membered > 5- or 7-membered | Lewis or Brønsted acids | masterorganicchemistry.com |

| Intramolecular Friedel-Crafts Acylation | Formation of a new C-C bond via an acyl electrophile | Favorable for 5- and 6-membered rings | Lewis or Brønsted acids | orgsyn.org |

Thermolytic intramolecular inverse-demand Diels–Alder reactions

A sophisticated approach for the synthesis of highly substituted pyridinols involves a thermolytic intramolecular inverse-demand Diels-Alder (IEDDA) reaction. acs.org This powerful cycloaddition strategy is particularly useful for the construction of heterocyclic rings. In an IEDDA reaction, an electron-deficient diene reacts with an electron-rich dienophile, a reversal of the electronic requirements of a normal Diels-Alder reaction. beilstein-journals.orgnih.gov

This methodology was key in an eleven-step synthesis of a bicyclic pyridinol, where the critical step involved the reaction between a pyrimidine (B1678525) ring (acting as the electron-deficient diene) and an alkyne (serving as the dienophile). acs.org The intramolecular nature of this reaction, where the diene and dienophile are tethered within the same molecule, facilitates the formation of the new ring system. The reaction typically proceeds under thermal conditions, leading to the desired annulated pyridine structure after the extrusion of a small molecule, such as nitrogen from a triazine precursor or another suitable leaving group. beilstein-journals.orgscience.gov

The IEDDA approach offers a high degree of control over the regiochemistry of the resulting product and allows for the introduction of various substituents into the final heterocyclic framework. beilstein-journals.org

| Reaction Type | Key Components | Driving Force | Key Transformation | Ref. |

| Thermolytic Intramolecular IEDDA | Electron-deficient diene (e.g., pyrimidine) and an electron-rich dienophile (e.g., alkyne) within the same molecule | Heat | Cycloaddition followed by elimination of a small molecule to form the aromatic pyridine ring | acs.orgscience.gov |

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has introduced highly efficient and selective methods for the synthesis and functionalization of hydroxypyridines. These advanced approaches often rely on transition metal catalysis and green chemistry principles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions) involving Dihalogenated Hydroxypyridines

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon bonds. mdpi.comscirp.org These reactions are highly effective for the arylation of heterocyclic compounds, including dihalogenated hydroxypyridines. researchgate.net The Suzuki reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The synthesis of biheteroaryl derivatives through the Suzuki cross-coupling of heteroaryl bromides with heteroarylboronic acids can be challenging due to the electronic properties and potential for catalyst poisoning by the heteroaryl compounds. researchgate.net However, the use of specialized catalyst systems, such as those employing tetraphosphine ligands, has enabled the successful coupling of a range of heteroaryl halides, including pyridines, with good yields. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high efficiency and selectivity in these transformations. scirp.org

| Reaction | Reactants | Catalyst System | Key Outcome | Ref. |

| Suzuki-Miyaura Coupling | Dihalogenated hydroxypyridine, Aryl/Heteroaryl boronic acid | Palladium catalyst (e.g., [PdCl(C3H5)]2) and a ligand (e.g., tetraphosphine) | Formation of a C-C bond, leading to arylated or heteroarylated hydroxypyridines | mdpi.comresearchgate.net |

Utilization of Ion-Exchange Resins as Catalysts in Green Chemistry

In the pursuit of more environmentally friendly chemical processes, ion-exchange resins have emerged as effective and reusable catalysts for various organic transformations. mdpi.comresearchgate.net These solid acid or base catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reduced corrosion, and the potential for continuous flow processes. researchgate.netmdpi.com

Acidic ion-exchange resins, typically sulfonic acid-functionalized polymers, can catalyze a wide range of reactions such as esterification, etherification, and hydration under relatively mild conditions (up to 120–150 °C). mdpi.com They can effectively replace corrosive and difficult-to-handle mineral acids. researchgate.net Basic ion-exchange resins are also employed in various base-catalyzed reactions. researchgate.net The catalytic activity of these resins is influenced by their structural features, such as the degree of cross-linking, pore size, and the nature and density of the functional groups. mdpi.com The use of these resins aligns with the principles of green chemistry by minimizing waste and promoting catalyst recyclability. mdpi.com

| Catalyst Type | Functional Group (Example) | Typical Reactions Catalyzed | Advantages in Green Chemistry | Ref. |

| Acidic Ion-Exchange Resin | Sulfonic acid (-SO3H) | Esterification, Etherification, Hydration | Reusable, Non-corrosive, Easy separation | mdpi.comresearchgate.net |

| Basic Ion-Exchange Resin | Quaternary ammonium (B1175870) (-N+R3) | Condensation, Alkylation | Reusable, Easy separation | researchgate.net |

Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. Hydroxylation reactions and transformations of precursor molecules are key strategies in this regard.

Hydroxylation Reactions and Precursor Transformations

The introduction of a hydroxyl group onto the pyridine ring is a key transformation. This can be achieved through various methods, including the hydroxylation of precursor molecules. For instance, the biodegradation of 2,6-dimethylpyridine (B142122) by the bacterium Arthrobacter crystallopoietes KM-4 has been shown to yield 2,6-dimethylpyridin-3-ol as a metabolite. researchgate.net This biochemical transformation highlights a green and selective method for hydroxylation.

Microbial transformations, in general, offer a valuable route for the functionalization of pyridine derivatives. Studies have shown that microorganisms can hydroxylate 2,6-dimethylpyridine at different positions. semanticscholar.org For example, some fungi can oxidize one of the methyl groups to a hydroxymethyl group. semanticscholar.org

From a chemical synthesis perspective, the transformation of a pre-existing functional group is a common strategy. For example, the synthesis of various 6-substituted-2,4-dimethyl-3-pyridinols was achieved from the corresponding 3-bromopyridine precursors via a low-temperature aryl bromide-to-alcohol conversion. acs.org This demonstrates the utility of a halogenated precursor for introducing the desired hydroxyl functionality.

| Starting Material | Reagent/Method | Product | Significance | Ref. |

| 2,6-Dimethylpyridine | Arthrobacter crystallopoietes KM-4 | 2,6-Dimethylpyridin-3-ol | Biocatalytic hydroxylation | researchgate.net |

| 3-Bromo-2,6-dimethylpyridine | Low-temperature bromide-to-alcohol conversion | This compound | Chemical synthesis from a halogenated precursor | acs.org |

| 2,6-Dimethylpyridine | Fungi | 2-Methyl-6-hydroxymethylpyridine | Microbial oxidation of a methyl group | semanticscholar.org |

Reactions with Aryldithiophosphonic Acids to Form Salts

The reaction of 3-hydroxypyridine derivatives with aryldithiophosphonic acids leads to the formation of pyridinium (B92312) salts. This occurs through the protonation of the nitrogen atom within the pyridine ring by the acidic dithiophosphonic acid. dergipark.org.trresearchgate.net These reactions are typically carried out under mild conditions, often in an ethanol (B145695) solvent, which facilitates the creation of the ionic salt products. dergipark.org.tr For instance, the reaction of 3-hydroxypyridine with O-terpenyl aryldithiophosphonic acids, derived from monoterpenyl alcohols like (1R,2S,5R)-(−)-menthol and (1S)-endo-(–)-borneol, results in the corresponding 3-hydroxypyridinium (B1257355) O-terpenyl aryldithiophosphonates. researchgate.net Research has demonstrated the successful synthesis of a series of these salts. dergipark.org.trresearchgate.netresearchgate.net

Formation of O-methylated and N-methylated Derivatives

The alkylation of hydroxypyridines can result in either N-alkylation or O-alkylation. The synthesis of N-alkyl-2-pyridones is a significant area of focus due to the prevalence of this structural motif in natural products and pharmaceuticals. researchgate.net Generally, the reaction of a pyridone with an electrophile can occur at either the nitrogen or oxygen atom. researchgate.net

Studies have explored the N-methylation of amines using methanol, catalyzed by iridium(III) and ruthenium(II) complexes. acs.org While direct N-methylation of this compound is not explicitly detailed, related research on other hydroxypyridines indicates that N-alkylation can be achieved. For example, a catalyst- and base-free reaction of 2-hydroxypyridines with organohalides has been shown to produce N-alkyl-2-pyridones with high selectivity. researchgate.net

Regarding O-methylation, research has investigated ortho-methylated 3-hydroxypyridines, including 3-hydroxy-2-methylpyridine, 3-hydroxy-6-methylpyridine, and 3-hydroxy-2,6-dimethylpyridine. nih.gov These compounds have been shown to interact with proteins, suggesting that the O-methylated derivatives are stable and accessible for study. nih.gov

Introduction of Polyethylene (B3416737) Glycol (PEG) Side Chains

The modification of molecules with polyethylene glycol (PEG) side chains, a process known as PEGylation, is a common strategy in medicinal chemistry and materials science. While direct PEGylation of this compound is not extensively documented in the provided results, the principles of PEGylation can be inferred from related compounds.

For instance, the synthesis of PEGylated ligands often involves "click chemistry," where a ligand with an alkyne group is conjugated to an azide-terminated PEG. rsc.orgrsc.org Another approach involves the reaction of a hydroxyl group on a pyridine derivative with a PEG derivative. For example, 2-hydroxymethyl substituents on 3-hydroxypyridin-4-ones have been used to conjugate PEGylated side chains. kcl.ac.uk In some syntheses, 2-hydroxypyridine (B17775) has been used to improve the conversion efficiency in polymerization reactions for creating PEGylated block copolymers. nih.gov

Condensation Reactions with Amines

Condensation reactions involving this compound and amines are a key method for synthesizing more complex molecules. A notable example is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. The condensation of 3-hydroxypyridine with formaldehyde (B43269) and dimethylamine (B145610) is a known method to produce 2-(dimethylaminomethyl)-3-hydroxypyridine. google.com This reaction, however, can sometimes lead to the formation of a disubstituted product, 2,6-bis-(dimethylaminomethyl)-3-hydroxypyridine. google.com

Similarly, condensation reactions of 2-amino-3-hydroxypyridine (B21099) with benzoyl chlorides can be used to synthesize 2-aryloxazolo[4,5-b]pyridines, often facilitated by a catalyst under microwave irradiation. researchgate.net

Spectroscopic and Structural Elucidation in Synthetic Characterization

The characterization of this compound and its derivatives relies heavily on various spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool.

¹H NMR provides information about the chemical environment of hydrogen atoms. For example, in the characterization of 1-substituted-2-methyl-3-benzyloxypyridin-4-one derivatives, the chemical shifts (δ) of the methyl protons, methylene (B1212753) protons, and aromatic protons are all used for structural confirmation. nih.gov

¹³C NMR is used to identify the carbon framework of the molecule. The formation of NHC-Ir(III) and NHC-Ru(II) complexes, used in methylation reactions, was confirmed by the characteristic chemical shifts of the carbene carbons. acs.org

Infrared (IR) Spectroscopy is employed to identify functional groups.

The presence of a hydroxyl group (-OH) in hydroxypyridine derivatives gives a characteristic stretching vibration band. The disappearance of this band in reaction products can indicate that the hydroxyl group has reacted. researchgate.net

The formation of new bonds, such as metal-oxygen (M-O) and metal-nitrogen (M-N) bonds in metal complexes, results in the appearance of new bands in the IR spectrum. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.

High-resolution mass spectrometry (HRMS) is often used to determine the precise molecular formula of a newly synthesized compound. acs.org

X-ray Crystallography offers definitive proof of the three-dimensional structure of crystalline compounds. The structures of various metal complexes and organic compounds have been elucidated using this technique. acs.orgrsc.org

UV-Visible Spectroscopy is used to study the electronic transitions within a molecule and can be used to analyze tautomeric equilibria in hydroxypyridines. acs.org

Table of Spectroscopic Data for Selected this compound Derivatives and Related Compounds

| Compound | Spectroscopic Technique | Key Observations | Reference |

| This compound | ¹H NMR, IR | Used for general characterization. | smolecule.com |

| Dimethyl 3-Hydroxy-5-phenylpyridine-2,6-dicarboxylate | ¹H NMR, ¹³C NMR, IR, HRMS | Detailed shifts confirming the structure. | acs.org |

| 1-(2΄-hydroxyethyl)-2-methyl-3-benzyloxypyridin-4-one hydrochloride | ¹H NMR, IR | Characteristic peaks for the ethyl and benzyl (B1604629) groups. | nih.gov |

| NHC–Ir(III) and NHC–Ru(II) complexes | ¹H NMR, ¹³C NMR | Absence of NCHN proton signal and presence of M-Ccarbene signals. | acs.org |

| Metal complexes of 2-amino-3-hydroxypyridine | IR, Raman, ¹H NMR, Electronic Spectra | Shifts in vibrational frequencies indicating M-O and M-N bond formation. | researchgate.net |

Advanced Reaction Mechanisms and Kinetics

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The synthesis of 2,6-dimethyl-3-hydroxypyridine and its derivatives often involves multistep sequences where reaction kinetics and thermodynamics play a critical role in determining product yields and purity. For instance, the synthesis of certain 6-substituted-2,4-dimethyl-3-pyridinols has been achieved through a general strategy involving a low-temperature aryl bromide-to-alcohol conversion as the final step. acs.org This approach highlights the importance of controlling reaction conditions to favor the desired kinetic product.

Thermodynamic stability is also a key consideration. In the tautomerism of hydroxypyridines, the relative stability of the hydroxypyridine and pyridone forms is influenced by factors such as substitution patterns and solvent. mdpi.com For example, theoretical studies on 2-hydroxypyridine (B17775)/2-pyridone tautomerism have shown that the gas-phase internal energy difference between the two forms is small, with the enol (hydroxypyridine) form being slightly favored. mdpi.com However, in aqueous solution, the equilibrium shifts towards the pyridone form. mdpi.com

The synthesis of related compounds, such as 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine, has been achieved using a weakly basic ion-exchange resin as a catalyst in a one-pot synthesis from ethyl acetoacetate (B1235776). google.com This method simplifies the process and improves the yield, demonstrating the impact of catalysis on reaction kinetics. google.com

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound is crucial for tuning its properties for specific applications. Understanding the mechanisms of these reactions is key to designing efficient synthetic routes.

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group of 3-hydroxypyridine (B118123) derivatives exhibits nucleophilic character. In reactions with electrophiles like 1-chloro-2,4,6-trinitrobenzene, 3-hydroxypyridine reacts at the oxygen atom. researchgate.net The nucleophilicity of the hydroxyl group can be influenced by the substituents on the pyridine (B92270) ring. The nucleophilic character of pyridine derivatives has been studied using Density Functional Theory (DFT), providing a theoretical basis for predicting their reactivity. ias.ac.in In some cases, the nucleophilic attack of the hydroxyl group can lead to the formation of intermediates that can undergo further reactions, such as methylation of the pyridine nitrogen. researchgate.net

Role as a Ligand in Transition Metal-Catalyzed Reactions

Hydroxypyridine derivatives, including this compound, can act as ligands in transition metal-catalyzed reactions. lu.seuva.nlresearchgate.net The nitrogen atom and the hydroxyl group can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. nih.gov For example, palladium complexes with 2-hydroxypyridine-based ligands have been used as pre-catalysts for the α-alkylation of ketones with alcohols via a hydrogen borrowing mechanism. lu.se The cooperation between the metal and the ligand is often essential for high catalytic performance. mdpi.com The pyridine moiety is a common feature in ligands used in a wide range of metal-catalyzed transformations. researchgate.net

Electrophilic Aromatic Substitution Patterns

Pyridine is generally considered an electron-deficient aromatic compound, making electrophilic aromatic substitution (EAS) challenging. askfilo.comgcwgandhinagar.com The pyridine nitrogen is basic and reacts with many electrophilic reagents, deactivating the ring towards further substitution. gcwgandhinagar.com However, the presence of electron-donating substituents, such as a hydroxyl group, can activate the ring for EAS. gcwgandhinagar.com For 3-hydroxypyridine, electrophilic substitution is possible. The position of substitution is directed by the activating hydroxyl group and the deactivating effect of the nitrogen atom. While pyridine itself is unreactive towards many common electrophilic substitution reactions, appropriately substituted pyridines can undergo these transformations. gcwgandhinagar.comdalalinstitute.com

Tautomeric Equilibria and Their Influence on Reactivitygoogle.comgcwgandhinagar.comuni.lursc.org

Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.com This tautomerism significantly impacts their chemical reactivity and physical properties.

Influence of Reaction Conditions on Product Selectivity and Yield

In syntheses involving hydroxypyridine derivatives, the inherent reactivity of the tautomeric forms can affect the outcome. For example, in nucleophilic substitution reactions, the lower reactivity of the 2-hydroxy isomer compared to the 3-hydroxy isomer has been attributed to the keto-enol tautomerism. conicet.gov.ar This suggests that for the synthesis of 3-hydroxypyridine derivatives, side reactions related to tautomerism may be less of a concern, potentially leading to higher selectivity.

The optimization of reaction conditions is crucial for maximizing yield and minimizing the formation of byproducts. In the synthesis of related compounds, such as 2-dimethylaminomethyl-3-hydroxypyridine, a key challenge is preventing the formation of the disubstituted product, 2,6-bis-(dimethylaminomethyl)-3-oxypyridine. google.com Careful control of stoichiometry and reaction parameters is necessary to achieve high selectivity for the desired monosubstituted product. google.com

A patented method for the preparation of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine from ethyl acetoacetate highlights the systematic optimization of various parameters to achieve a high yield of 91.5%. google.com This process involves a series of steps, each with carefully controlled conditions.

Table 1: Optimized Reaction Conditions for the Synthesis of 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine

| Reaction Step | Parameter | Optimized Condition | Reference |

|---|---|---|---|

| Dimerization | Catalyst | Weakly basic ion-exchange resin | google.com |

| Temperature | 50-70°C | google.com | |

| Time | 2-3 hours | google.com | |

| Ammoniation | Temperature | 25-35°C | google.com |

| Time | 5-6 hours | google.com | |

| Chlorination | Temperature | 25-35°C | google.com |

This example underscores the importance of a multi-parameter optimization approach. The choice of a weakly basic ion-exchange resin as a catalyst simplifies the workup process and contributes to a greener synthesis by allowing for catalyst recovery and reuse. google.com The specific temperature and time ranges for each step are critical for driving the reaction to completion while minimizing the formation of impurities. google.com Similar principles of optimizing catalyst, temperature, and reaction time are applicable to the Hantzsch synthesis of dihydropyridine (B1217469) derivatives, a common method for constructing the pyridine ring. mdpi.com The application of such systematic optimization strategies is key to developing efficient and selective syntheses for this compound and its derivatives.

Biological and Biomedical Research Applications

Pharmacological Activity and Therapeutic Potential of 2,6-Dimethyl-3-hydroxypyridine and its Derivatives

Research into this compound and its related compounds has revealed a broad spectrum of pharmacological activities. These activities are largely attributed to their ability to modulate cellular processes, particularly those related to oxidative stress and cellular signaling. The following sections detail the specific areas of therapeutic potential that have been investigated.

Psychotropic Effects (Antistress, Antihypoxic, Anxiolytic, Anticonvulsant)

Derivatives of 3-hydroxypyridine (B118123) have demonstrated a wide range of psychotropic effects. These compounds are noted for their ability to normalize behavior in conflict situations and exhibit antiaggressive and anticonvulsant properties. nih.gov They have also been shown to potentiate the hypnotic effects of barbiturates and can suppress motor activity at higher doses. nih.gov

The anxiolytic, or anti-anxiety, effects of 3-hydroxypyridine derivatives have been a key area of investigation. Additionally, their anticonvulsant activity, particularly in antagonism to corazol-induced seizures, highlights their potential in neurological applications. nih.gov The antihypoxic effects of these compounds suggest a protective role against the detrimental effects of oxygen deprivation on the central nervous system. nih.gov

The broad psychotropic profile of 3-hydroxypyridine derivatives positions them as interesting candidates for the development of new therapies for a variety of neurological and psychological conditions.

Antitumor and Geroprotective Properties

The potential of pyridine (B92270) derivatives in cancer therapy has been an active area of research. One novel pyridine derivative, LHT-17-19, has shown both antitumor and antimetastatic properties in preclinical models of lung cancer. mdpi.com This suggests that compounds in this class could interfere with tumor growth and spread. Further research has explored the in vitro antitumor activities of other pyridine derivatives, such as 2,6-di-[2-(heteroaryl)vinyl]pyridines, against various cancer cell lines.

In addition to anticancer potential, 3-hydroxypyridine derivatives have been noted for their geroprotective, or anti-aging, properties. mdpi.com This effect is thought to be linked to their antioxidant capabilities, which can help to mitigate the cellular damage associated with aging. By protecting against age-related cellular stress, these compounds may contribute to healthier aging.

| Derivative Class | Investigated Effect | Model System | Key Finding |

| Pyridine derivative (LHT-17-19) | Antitumor, Antimetastatic | Lung cancer models | Demonstrated inhibition of tumor growth and metastasis. mdpi.com |

| 2,6-di-[2-(heteroaryl)vinyl]pyridines | Antitumor | In vitro cancer cell lines | Showed activity against various cancer cells. |

| 3-hydroxypyridine derivatives | Geroprotective | General | Implied anti-aging effects linked to antioxidant properties. mdpi.com |

Radioprotective Effects

Research has indicated that 3-hydroxypyridine derivatives possess radioprotective properties. Specifically, 3-hydroxypyridine fumarate (B1241708) has been shown to have a protective effect on both normal and tumor cells when exposed to gamma radiation. This suggests that the compound can mitigate some of the damaging effects of ionizing radiation.

The study of 3-hydroxypyridine fumarate demonstrated a significant reduction in the doubling time of irradiated fibroblasts and neuroblastoma cells, indicating a potential to enhance recovery after radiation exposure. The antioxidant properties of these compounds are believed to be a key mechanism in their radioprotective action, opening possibilities for their use in modifying the effects of ionizing radiation in clinical settings.

Neuroprotective Effects in Ischemic Brain Injury

Derivatives of this compound have shown significant promise as neuroprotective agents in the context of ischemic brain injury, such as that occurring during a stroke. These compounds are believed to exert their protective effects through multiple mechanisms.

One key mechanism is the inhibition of lipid peroxidation and the activation of antioxidant defense enzymes. This helps to protect brain cells from the damaging cascade of events that follows a loss of blood flow and oxygen. Furthermore, some derivatives have been found to modulate calcium ion channels and calmodulin-dependent pathways, which are critical in the cellular response to ischemic stress.

Preclinical studies have demonstrated that these compounds can reduce the size of brain infarcts and improve neurological outcomes following an ischemic event. These findings highlight the potential of this compound derivatives as a therapeutic strategy to limit brain damage after a stroke.

Antihypoxic and Antioxidant Action in Pharmaceutical Compositions

The antihypoxic and antioxidant actions of this compound derivatives are central to their therapeutic potential and have led to their inclusion in various pharmaceutical compositions. Their ability to counteract the damaging effects of hypoxia (low oxygen) and oxidative stress makes them valuable in a range of medical applications.

The antioxidant effect is primarily achieved through the scavenging of free radicals and the inhibition of lipid peroxidation, which protects cell membranes from damage. This mechanism is particularly relevant in conditions where oxidative stress is a key pathological factor.

In the context of antihypoxic action, these compounds help to maintain cellular function and viability in low-oxygen environments. This has been demonstrated in studies on cardiac muscle, where a 3-hydroxypyridine antioxidant was found to limit hypoxic contracture and aid in the recovery of heart muscle function upon reoxygenation.

| Property | Mechanism of Action | Therapeutic Relevance |

| Antioxidant | Scavenging of free radicals, inhibition of lipid peroxidation. | Protection against cellular damage in various pathological conditions. |

| Antihypoxic | Maintenance of cellular function in low-oxygen environments. | Protection of tissues, such as cardiac muscle, from hypoxic damage. |

Adaptogenic Action

The anti-stress effects of 3-hydroxypyridine derivatives suggest they may possess adaptogenic properties. mdpi.com Adaptogens are substances that increase the body's resistance to a wide range of physical, chemical, or biological stressors. The observed anti-stress effects of these compounds in preclinical models, such as the normalization of behavior in conflict situations, align with the definition of an adaptogen. nih.gov

By mitigating the physiological and behavioral responses to stress, this compound and its derivatives may help to enhance the body's ability to cope with and adapt to challenging conditions. This adaptogenic potential is likely linked to their broader neuroprotective and antioxidant activities, which can help to buffer the nervous system against the damaging effects of stress.

Protein Interaction and Inhibition Studies

The ability of this compound to interact with and inhibit the function of specific proteins is a key area of its research focus. These interactions are critical in understanding and potentially mitigating disease processes related to protein misfolding and enzymatic activity.

Inhibition of Protein Fibrillogenesis (e.g., Hen Egg-White Lysozyme)

Protein aggregation and the formation of amyloid fibrils are linked to a number of neurodegenerative and non-neuropathic diseases. nih.gov Hen egg-white lysozyme (B549824) (HEWL) is a widely utilized model protein for studying the mechanisms of fibril formation and its inhibition due to its structural similarity to the human variant associated with familial systemic amyloidosis. nih.govresearchgate.net Research has demonstrated that this compound is a potent inhibitor of HEWL fibrillogenesis. nih.govresearchgate.net

In studies screening various hydroxypyridines for their effect on acid-induced fibrillization of HEWL, this compound was one of the few compounds that completely prevented the formation of fibrils. nih.govresearchgate.net This inhibitory effect highlights its potential as a molecular scaffold for developing novel drugs against amyloid-related diseases. nih.gov

Mechanism of Action in Fibril Formation Inhibition (Stabilization of Protein Structure)

The mechanism by which this compound inhibits fibril formation involves the stabilization of the protein's native structure. nih.govresearchgate.net This stabilization prevents the conformational changes that are necessary for the assembly of amyloid fibrils. nih.gov Biophysical and theoretical studies have shown that ortho-methylated 3-hydroxypyridines, including this compound, bind to two distinct amyloidogenic regions of the monomeric lysozyme in a non-cooperative manner. nih.govresearchgate.net This binding enhances the thermal stability of the protein, thereby inhibiting the transition to the aggregation-prone state. nih.gov The general principle of using small molecules to stabilize the native state of a protein and thus prevent its aggregation into fibrils is a recognized strategy in the development of treatments for amyloid diseases. nih.govnih.govresearchgate.net

Tyrosinase Inhibition and Antioxidant Activities

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for developing agents for skin whitening and treating hyperpigmentation. nih.govnih.gov Compounds with both tyrosinase inhibitory and antioxidant properties are particularly sought after, as oxidative stress can also contribute to skin disorders. phcogj.com While direct studies on the tyrosinase inhibitory and antioxidant activities of this compound are not extensively detailed in the provided context, the broader class of phenolic compounds, to which it belongs, is known for these properties. nih.gov The inhibition of tyrosinase can occur through various mechanisms, including the chelation of copper ions at the active site or by acting as an antioxidant to prevent the enzymatic reaction. nih.gov

Antimicrobial and Antifungal Properties

In addition to its effects on proteins, this compound has demonstrated notable antimicrobial and antifungal activities, suggesting its potential use in combating various pathogenic microorganisms.

Activity against Fungal Species (e.g., Candida albicans)

Candida albicans is a common opportunistic fungal pathogen in humans, capable of causing a range of infections. nih.gov Several studies have highlighted the potential of various chemical compounds as antifungal agents against C. albicans. nih.govnih.gov For instance, certain hydrazine-based compounds have shown significant antifungal activity against this species. nih.gov Although direct evidence for the efficacy of this compound against Candida albicans is not present in the provided results, the exploration of novel antifungal compounds remains a critical area of research.

Growth Inhibition of Protozoan Parasites (e.g., Leishmania mexicana)

Research into novel antiparasitic agents has identified derivatives of 3-hydroxypyridine as a promising class of compounds for combating protozoan infections. Studies have specifically evaluated the biological activity of these derivatives as growth inhibitors of Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis.

In one key study, a series of hydroxyalkyl and acyloxyalkyl derivatives of 3-hydroxypyridine were synthesized and screened for their in vitro antileishmanial activity. conicet.gov.ar The findings indicated that several of these compounds exhibited notable efficacy in inhibiting the growth of L. mexicana. The most significant results were observed with the acetylated derivatives of 3-hydroxypyridine, which showed remarkable activity against the parasite's promastigote form. conicet.gov.ardntb.gov.ua This suggests that the 3-hydroxypyridine scaffold is a viable starting point for the development of new antileishmanial drugs, with derivatization being a key strategy to enhance potency. conicet.gov.ardntb.gov.ua The search for new treatments is driven by the significant side effects and growing resistance associated with current chemotherapies. conicet.gov.ar

| Derivative Class | Target Organism | Observed Activity | Source(s) |

| Acetylated 3-hydroxypyridine derivatives | Leishmania mexicana (promastigotes) | Remarkable growth inhibition | conicet.gov.ar |

| General 3-hydroxypyridine derivatives | Leishmania donovani (promastigotes) | Some compounds showed >90% inhibition | conicet.gov.ar |

Mechanisms of Biological Action

The biological effects of this compound and its related structures stem from a variety of mechanisms, including direct molecular interactions, modulation of oxidative stress pathways, and interference with cellular processes.

Molecular Level Interactions and Binding Sites

As a heterocyclic analogue of aromatic phenols, this compound's biological activity is rooted in its molecular structure. mdpi.com Its interactions are multifaceted, ranging from broad effects on membrane enzymes to specific protection of certain protein functional groups. Research on its close analogue, 2-ethyl-6-methyl-3-hydroxypyridine (mexidol), shows that these compounds can modulate the activity of membrane-bound enzymes, including phosphodiesterase and adenylate cyclase.

Furthermore, studies on an inherited ROS-overproducing rat strain demonstrated that long-term treatment with this compound selectively protected the integrity of protein sulfhydryl (SH) groups from oxidative impairment. epa.govresearchgate.net However, in the same study, it did not confer protection against the oxidative alteration of Na/K-ATPase or NMDA receptors, indicating a degree of specificity in its molecular interactions. epa.govresearchgate.netresearchgate.net

In a different context, the 3-hydroxypyridine chromophore can act as a photosensitizer. Upon exposure to UVA and UVB radiation, it can mediate macromolecular damage, including protein photocross-linking and photooxidation, through a mechanism involving the generation of reactive oxygen species. nih.gov

Role in Oxidative Stress Mitigation and Antioxidant Pathways

The 3-hydroxypyridine structure is a well-documented antioxidant scaffold. mdpi.com These compounds exert their effects through several pathways. They act as direct antioxidants by inhibiting free radical oxidation processes within the lipid fraction of cell membranes and by interacting with lipid peroxide radicals and primary peptide radicals. mdpi.comgoogle.com

Beyond direct scavenging, derivatives of 3-hydroxypyridine have been shown to enhance the body's endogenous antioxidant defenses. Clinical and experimental drugs based on this structure, such as mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate), increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase. mdpi.comnih.gov This dual-action mechanism—direct radical inactivation and enzymatic defense upregulation—makes them effective agents for protecting the body from oxidative stress. mdpi.comnih.gov

Paradoxically, the same chemical structure can also induce photooxidative stress. When exposed to solar radiation, 3-hydroxypyridine derivatives can act as photosensitizers, leading to an enhancement of UVA-induced intracellular peroxide formation. nih.gov This highlights a dual role that is dependent on environmental conditions.

| Antioxidant/Pro-oxidant Effect | Mechanism | Context/Observation | Source(s) |

| Antioxidant | Inhibition of lipid peroxidation | Protects cell membranes from free radical damage. | mdpi.com |

| Antioxidant | Radical Scavenging | Interacts with lipid peroxide and peptide radicals. | mdpi.com |

| Antioxidant | Enzymatic Upregulation | Increases activity of superoxide dismutase (SOD) and glutathione peroxidase. | mdpi.comnih.gov |

| Antioxidant | Protection of Protein Groups | Protects sulfhydryl (SH) groups from oxidative impairment. | epa.govresearchgate.net |

| Pro-oxidant | Photosensitization | Generates reactive oxygen species upon UVA/UVB exposure, leading to peroxide formation. | nih.gov |

Impact on Cellular Processes and Metabolic Pathways

The molecular interactions of 3-hydroxypyridine derivatives translate into significant impacts on various cellular processes and metabolic pathways. One of the most studied effects is its role as a photosensitizer in skin cells. Upon irradiation, these compounds can lead to a dose-dependent inhibition of cell proliferation, induce cell cycle arrest in the G2/M phase, and trigger apoptosis. nih.govmedchemexpress.com This process is linked to the activation of stress-signaling pathways, specifically involving p38 mitogen-activated protein kinase (MAPK). nih.gov

Beyond photosensitization, these compounds affect metabolic pathways related to inflammation and signaling. Derivatives of 3-hydroxypyridine can inhibit the free-radical stages of prostaglandin (B15479496) synthesis, which are catalyzed by cyclooxygenase and lipooxygenase. In models of ischemic damage, novel hydroxypyridine compounds have been shown to protect brain cells by suppressing necrotic cell death and preventing drastic depression of adenylate cyclase activity, which is crucial for cellular energy and signaling. mdpi.com This protective effect is also linked to the stabilization of intracellular calcium ion concentrations during events like glutamate (B1630785) excitotoxicity. mdpi.com Furthermore, in hypoxic conditions, a complex containing 2-ethyl-6-methyl-3-hydroxypyridine helps normalize metabolism by preventing the accumulation of certain fatty acids and subsequent acidosis. google.com

| Cellular Process/Pathway | Effect of 3-Hydroxypyridine Derivative | Context | Source(s) |

| Cell Cycle | Arrest in G2/M phase | Following UVA/UVB irradiation in skin cells | nih.gov |

| Cell Proliferation | Inhibition | Following UVA/UVB irradiation in skin cells | nih.govmedchemexpress.com |

| Apoptosis | Induction | Following UVA/UVB irradiation in skin cells | nih.govmedchemexpress.com |

| Stress Signaling | Activation of p38 MAPK pathway | Photooxidative stress mechanism in skin cells | nih.gov |

| Calcium Homeostasis | Stagnation of [Ca2+]i increase | During glutamate excitotoxicity and ischemia | mdpi.com |

| Prostaglandin Synthesis | Inhibition of free-radical stages | Modulation of cyclooxygenase/lipooxygenase pathways | |

| Energy Metabolism | Prevention of acidosis | Normalizes metabolism during hypoxia | google.com |

Interaction with Essential Elements (e.g., Copper Complexation and Iron Chelation)

The interaction of hydroxypyridine compounds with metal ions is highly dependent on the specific isomer. While the 3-hydroxypyridin-4-one scaffold is renowned for its potent iron-chelating properties, as exemplified by the clinically used drug Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), the this compound isomer does not share this characteristic. nih.govnih.gov The potent bidentate chelation of Fe(III) by Deferiprone is facilitated by the 3-hydroxy and 4-keto groups, a structural motif absent in this compound. nih.govnih.gov

However, the parent compound, 3-hydroxypyridine, can participate in metal complexation, albeit in a different manner. It has been shown to act as a ligand in the formation of copper(II) carboxylate complexes. researchgate.netchem-soc.si In these structures, such as [Cu(O₂CCH₃)₂(3-pyOH)₂], the 3-hydroxypyridine molecule coordinates with the copper(II) ion, likely through its nitrogen atom, acting as a monodentate N-donor ligand alongside other ligands like acetates. researchgate.netchem-soc.si This is distinct from the strong, selective chelation required for treating metal overload. Studies on hydroxypyridinecarboxylate complexes have confirmed that copper(II) is a significant competitive ion for these types of ligands. rsc.org

| Compound Class | Metal Interaction | Mechanism | Source(s) |

| 3-Hydroxypyridine | Ligand for Copper(II) | Acts as an N-donor ligand in larger coordination complexes. | researchgate.netchem-soc.si |

| 3-Hydroxypyridin-4-one | Potent Chelator for Iron(III) | Forms stable 3:1 complexes via the bidentate 3-hydroxy-4-keto moiety. | nih.govnih.gov |

| 3-Hydroxypyridin-4-one | Competes with Copper(II) | Cu(II) complexes are stable and can compete with Fe(III) binding. | nih.govrsc.org |

Toxicological Research and Environmental Impact

Evaluation of Toxicity and Genotoxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single exposure. For pyridine (B92270) derivatives, these assessments often reveal a range of toxicological endpoints. While specific data for 2,6-dimethyl-3-hydroxypyridine is limited, information on related compounds provides insight into its potential acute toxicity. For instance, related hydroxypyridine and dimethylpyridine compounds have been classified for acute toxicity. cymitquimica.comaksci.com

Studies on a structurally similar compound, 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine (PP-1466), have shown clear species differences in LD50 values, with rabbits being the most sensitive, followed by dogs, mice, and rats. nih.gov The primary toxic signs observed in these studies were related to acute circulatory failure. nih.gov

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed. cymitquimica.com |

| H312 | Harmful in contact with skin. aksci.com |

| H315 | Causes skin irritation. cymitquimica.com |

| H319 | Causes serious eye irritation. cymitquimica.com |

| H332 | Harmful if inhaled. cymitquimica.com |

| H335 | May cause respiratory irritation. aksci.com |

Table 1: GHS Classification for Related Pyridine Compounds.

Genotoxicity assessment evaluates a substance's capacity to damage DNA. Chemical agents can induce various forms of DNA damage, which in turn can trigger cellular repair mechanisms. The primary pathway for repairing oxidative DNA damage is the base excision repair (BER) pathway. nih.gov This process is initiated by the recognition and removal of damaged bases. nih.gov

Alkylating agents, for example, can lead to the formation of both short and long patches of repaired DNA. nih.gov It is hypothesized that this could be due to the activation of both base and nucleotide excision repair pathways. nih.gov The temperature dependence of these repair mechanisms can be used to distinguish between them, as the incision rate for UV-induced damage is significantly reduced at lower temperatures compared to damage from methylating agents. nih.gov While specific studies on the genotoxicity of this compound are not widely available, its structural similarity to other compounds that can interact with biological molecules suggests that its potential to cause DNA damage warrants investigation.

Exposure to certain chemical compounds can induce a state of oxidative stress within cells. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. physiology.orgnih.gov ROS can damage all major cellular components, including lipids, proteins, and DNA. nih.govresearchgate.net

At moderate concentrations, ROS can act as signaling molecules in various physiological processes, a concept known as redox signaling. physiology.orgnih.gov However, excessive ROS production can lead to pathological conditions. physiology.org Cells respond to oxidative stress by upregulating genes involved in antioxidant defense and repair mechanisms. This response aims to restore redox homeostasis and protect the cell from further damage. physiology.org The 3-hydroxypyridine (B118123) moiety is a known photoactive chromophore, and derivatives containing this structure have been identified as a class of potential endogenous photosensitizers capable of inducing photooxidative damage. researchgate.net

Influence of Environmental Factors on Toxicity

The toxicity of a chemical compound can be significantly influenced by environmental factors such as sunlight. These factors can alter the chemical structure of the compound, potentially leading to the formation of degradation products with different toxicological profiles.

UV radiation can play a significant role in the transformation and toxicity of chemical compounds in the environment. lsu.edu For some disinfection byproducts, UV treatment has been shown to reduce genotoxicity and cytotoxicity. nih.gov However, the effect of UV irradiation is compound-specific. For instance, while UV254 irradiation promotes the photodegradation of 1,4-dibenzoquinone and 2,6-dichloro-1,4-benzoquinone, the cytotoxicity of the irradiated samples remains largely unchanged, suggesting their degradation products have similar toxicity. nih.gov

In contrast, for other compounds, UV irradiation can lead to the formation of toxic photoproducts. researchgate.net The degradation of 2-hydroxypyridine (B17775) by 254 nm UV irradiation is influenced by factors such as pH, dissolved oxygen, and the presence of radical scavengers. nih.gov The rate of removal is faster at lower pH and increases with dissolved oxygen, indicating a significant photooxidation pathway. nih.gov Given that the 3-hydroxypyridine structure is known to be photoactive, the impact of UV radiation on the toxicity of this compound is an important area of research. researchgate.net

The breakdown of chemical compounds in the environment can lead to a variety of degradation products. The fate of pyridines in the environment is influenced by both abiotic and biotic processes, including photochemical transformations and biological degradation. researchgate.net Pyridine itself is readily degraded in soil by numerous bacteria. researchgate.net

The degradation of hydroxypyridines can proceed through different pathways. For example, the degradation of 2-pyridone and 3-hydroxypyridine is thought to occur via the maleamate (B1239421) pathway. researchgate.net It is essential to evaluate the toxicological profiles of these degradation products, as they may be more or less toxic than the parent compound. For example, in the case of copper pyrithione, its degradation product, 2,2'-dipyridyldisulfide, was found to be less acutely toxic to the marine polychaete Perinereis nuntia in water, but the difference in toxicity was less pronounced in sediment toxicity tests. nih.gov

| Compound | 14-day LC50 (Water) | 14-day LC50 (Sediment) |

| Copper Pyrithione | 0.06 mg/L | 1.1 mg/kg dry wt. |

| 2,2'-dipyridyldisulfide | 7.9 mg/L | 14 mg/kg dry wt. |

Table 2: Comparative Toxicity of Copper Pyrithione and its Degradation Product. nih.gov

Metabolic Fate and Biotransformation in Biological Systems

The metabolic fate of this compound is crucial for understanding its toxicological profile. The biotransformation of this compound involves several key pathways, including oxidation, dealkylation, and conjugation, which determine its persistence and effects within biological systems. While specific data for this compound is limited, extensive research on analogous pyridine derivatives provides a strong basis for predicting its metabolic behavior.

The biodegradation of 2,6-dimethylpyridine (B142122) has been shown to produce this compound (also known as 2,6-dimethylpyridin-3-ol) as a key intermediate. researchgate.net Further metabolism of this hydroxylated compound by the bacterium Arthrobacter crystallopoietes leads to the formation of subsequent metabolites. researchgate.net The identified downstream products include 2,6-dimethylpyridin-3,4-diol, which results from an additional hydroxylation of the pyridine ring, and 2,4-dioxopentanoic acid, a product of ring cleavage. researchgate.net

Studies on similar pyridine compounds also reveal common metabolic transformations. For instance, the metabolism of ambrisentan (B1667022) has been shown to yield 4,6-dimethyl-2-hydroxypyridine among other derivatives. google.com The metabolism of other pyridine derivatives often involves hydroxylation at various positions on the ring, followed by further oxidation or conjugation. nih.govsemanticscholar.org

Table 1: Identified Metabolites in the Catabolism of 2,6-Dimethylpyridine

While a complete pharmacokinetic profile for this compound is not available, studies on structurally similar compounds provide valuable insights. Research on 2-ethyl-6-methyl-3-hydroxypyridine in rats has detailed its pharmacokinetic profile and metabolism, indicating that such compounds are readily distributed in the body. nih.gov

A study on a related 3-hydroxypyridinone derivative, CP502, in rats demonstrated favorable pharmacokinetic properties, including an oral bioavailability approaching 100%. researchgate.net This suggests that compounds with a 3-hydroxypyridine core can be efficiently absorbed after oral administration. The plasma concentration of CP502 followed a two-compartment distribution model. researchgate.net The total clearance was 1.02 L/kg/h, and the volume of distribution at steady state (Vss) was estimated at 1.74 L/kg, indicating significant distribution into tissues. researchgate.net Similarly, investigations into another pyridine derivative, PP-1466, in rats showed that the maximum blood level was reached one hour after oral administration, with a biological half-life of approximately 5 hours. nih.gov

Table 2: Pharmacokinetic Parameters of Analogue Compound CP502 in Rats

The interaction of this compound with cell membranes is influenced by its physicochemical properties. The presence of both a lipophilic dimethyl-substituted pyridine ring and a polar hydroxyl group suggests the potential for interaction with the lipid bilayer of cell membranes. Studies on similar heterocyclic compounds show they can partition into the membrane interface. nih.gov The hydroxyl group can form hydrogen bonds with the phosphate (B84403) head groups of phospholipids, while the aromatic ring interacts with the lipid tails.

Regarding organ distribution, research on the analogous compound 2-ethyl-6-methyl-3-hydroxypyridine indicates tissue distribution is a key part of its pharmacokinetics. nih.gov A study on a different but related dihydropyridine (B1217469) derivative, PP-1466, showed high concentrations of radioactivity in the liver, kidney, fat, lung, and adrenal glands after administration, pointing to significant organ accumulation. nih.gov However, the same study noted that after repeated oral administration for three weeks, no accumulation was observed in rat tissues, suggesting efficient elimination. nih.gov

Dealkylation and conjugation are primary pathways in the biotransformation of pyridine derivatives.

Dealkylation (Alkyl Oxidation): For pyridine derivatives with alkyl substituents, oxidation of these side chains is a major metabolic route. sci-hub.se This can involve hydroxylation of a methyl group to form a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid. nih.gov For 2,6-disubstituted pyridines, this oxidation of the alkyl groups often takes precedence over further hydroxylation of the pyridine ring itself. sci-hub.se Metabolic N-dealkylation is also a common pathway for many drugs containing alkylamino groups, leading to active or inactive metabolites. mdpi.com

Conjugation: The 3-hydroxy group on the pyridine ring is a prime site for Phase II metabolic reactions, specifically conjugation. Studies on 2-ethyl-6-methyl-3-hydroxypyridine have confirmed that its major excretion pathway is conjugation with glucuronic acid. researchgate.net Research on another analogue, the 3-hydroxypyridinone derivative CP20, revealed extensive Phase II metabolism, with the O-glucuronide being the predominant metabolite, accounting for 44% of the dose in rats and over 85% in humans. researchgate.net This indicates that glucuronidation is a highly efficient and significant clearance mechanism for 3-hydroxypyridine compounds. researchgate.netresearchgate.net

Advanced Research Techniques and Methodologies

Spectroscopic Techniques for Structural and Mechanistic Studies

Spectroscopic methods are fundamental in confirming the chemical structure of 2,6-dimethyl-3-hydroxypyridine and understanding its behavior. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of this compound. For instance, a certificate of analysis for this compound confirms that the NMR data conforms to its expected structure. lgcstandards.com In related studies of hydroxypyridine derivatives, ¹H NMR has been instrumental in characterizing the structure of compounds like 2,6-dimethyl-3,5-diethoxycarbonyl-4-(4-hydroxy-3-methoxyphenyl) dihydropyridine (B1217469). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands that confirm the presence of its hydroxyl (-OH) group and the pyridine (B92270) ring. chemicalbook.com Studies on similar molecules, such as 3-cyano-4,6-dimethyl-2-hydroxypyridine, utilize IR spectroscopy to identify vibrational frequencies corresponding to different functional groups. ijfans.orgchemicalbook.com

Mass Spectrometry (MS): MS is employed to determine the molecular weight and elemental composition of this compound by measuring the mass-to-charge ratio of its ions. The mass spectrum of this compound confirms its molecular weight of 123.15 g/mol . chemicalbook.comscbt.comsigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) has also been used to identify this compound in complex mixtures. storyblok.com

| Spectroscopic Technique | Information Provided | Reference |

| ¹H and ¹³C NMR | Carbon-hydrogen framework and structural confirmation. | lgcstandards.comresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, pyridine ring). | chemicalbook.comijfans.org |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | chemicalbook.comscbt.comsigmaaldrich.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in complex mixtures. | storyblok.com |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the analysis and purification of compounds. A certificate of analysis for this compound reported a purity of 99.46% as determined by HPLC at a wavelength of 215 nm. lgcstandards.com Methodologies for the analysis of related hydroxypyridine compounds using reverse-phase HPLC with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) have been developed. sielc.com These methods are often scalable for preparative separation to isolate impurities. sielc.com

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the properties and behavior of this compound at the molecular level. These techniques complement experimental data and guide further research.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate various properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.govresearchgate.netdntb.gov.ua

Studies on related hydroxypyridine derivatives have employed DFT calculations to understand their stability and reactivity. For example, in a study of 3-hydroxypyridine-4-one derivatives, DFT analysis at the B3LYP/6-31+G** level was used to compute thermochemical parameters and analyze HOMO-LUMO orbitals. nih.gov The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. nih.gov Theoretical IR spectra calculated using DFT can also be compared with experimental spectra to confirm structural assignments. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking and MD simulations are computational techniques used to predict and analyze the interaction of a small molecule like this compound with a biological target, typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. In a study on hydroxypyridine derivatives as tyrosinase inhibitors, molecular docking was used to show how the compounds fit into the binding pocket of the enzyme. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. For hydroxypyridine derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze the key interacting residues within the binding site. researchgate.netbohrium.com These simulations can help to rationalize the biological activity observed in experimental assays. bohrium.com A study on the inhibition of lysozyme (B549824) fibrillogenesis by ortho-methylated 3-hydroxypyridines, including this compound, combined biophysical techniques with molecular docking to elucidate the mechanism of action. nih.gov

Prediction of Drug-like Chemical Spaces

Computational tools are used to predict the "drug-likeness" of a compound based on its physicochemical properties. These predictions help in the early stages of drug discovery to prioritize compounds with favorable properties for further development. The pyridine scaffold is a common feature in many FDA-approved drugs. dovepress.comnih.gov Computational methods can be used to screen libraries of compounds, including those with a this compound core, to identify candidates with desirable drug-like properties. frontiersin.org

Biophysical Techniques for Protein Interaction Studies

Biophysical techniques are employed to experimentally investigate the interactions between this compound and proteins. These methods provide quantitative data on binding affinity, thermodynamics, and the effect of the compound on protein stability and conformation.

In Vitro and In Vivo Biological Assay Development and Implementation

The biological activities of this compound and its derivatives are evaluated through a variety of in vitro and in vivo assays. These assays are crucial for determining the compound's potential therapeutic applications by assessing its effects at the molecular, cellular, and organismal levels.

In Vitro Assays

In vitro assays for this compound and related compounds primarily focus on elucidating their antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.

Antioxidant Activity Assays: The antioxidant potential is a key area of investigation. Research indicates that 3-hydroxypyridine (B118123) derivatives act as effective antioxidants. smolecule.com The primary mechanisms often involve free radical scavenging and metal ion chelation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to evaluate the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. A series of ortho-hydroxypyridine-4-ones, structurally related to the target compound, were assessed, with some N¹-H substituted derivatives showing potent radical scavenging activity. nih.gov

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay measures the compound's ability to neutralize hydrogen peroxide, a reactive oxygen species. In a study of ortho-hydroxypyridine-4-ones, one derivative proved to be a highly potent H₂O₂ scavenger. nih.gov

Iron Chelation Ability: Since iron can catalyze the formation of damaging free radicals via the Fenton reaction, the iron-chelating properties of these compounds are significant. Derivatives of 3-hydroxypyridin-4-one form stable complexes with iron ions, inhibiting their redox activity. nih.gov Studies have shown that N¹-CH₃ substituted hydroxypyridinone rings result in stronger chelating agents. nih.gov

Interactive Table: In Vitro Antioxidant Activity of Hydroxypyridine Derivatives

| Assay Type | Compound Type | Key Finding | Reference |

| DPPH Radical Scavenging | N¹-H hydroxypyridinones | Potent radical scavengers | nih.gov |

| Hydrogen Peroxide Scavenging | Ortho-hydroxypyridine-4-one (Compound Vb) | Most potent compound in the series | nih.gov |

| Iron Chelation | N¹-CH₃ hydroxypyridinone | Stronger chelating agents than other derivatives | nih.gov |

Enzyme Inhibition Assays: The ability of this compound derivatives to inhibit specific enzymes is another focus. For instance, some 3-hydroxypyridine-4-one derivatives have been evaluated as tyrosinase inhibitors, with one compound showing promising activity comparable to the standard inhibitor, kojic acid. bohrium.com

Cell-Based Assays:

Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental to determine the concentration range at which a compound is non-toxic to cells, a prerequisite for further therapeutic development. The cytotoxic effects of 3-hydroxypyridin-4-one derivatives have been evaluated against cancer cell lines like HeLa, where cytotoxicity was found to correlate with the compound's hydrophobicity. nih.gov

Anti-inflammatory Assays: The anti-inflammatory potential is often assessed by measuring the compound's effect on inflammatory mediators in cell lines. For example, copper(II) complexes incorporating 3-hydroxypyridine have been shown to significantly suppress the activation of nuclear factor κB (NF-κB) and decrease the secretion of TNF-alpha in THP-1 cells stimulated with lipopolysaccharide (LPS). plos.orgnih.gov

In Vivo Assays

Anti-inflammatory Activity Models:

Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation. Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in this rat model. nih.gov Similarly, copper(II) complexes with 3-hydroxypyridine ligands have been shown to diminish edema formation. plos.orgnih.gov

Croton Oil-Induced Ear Edema: This mouse model is also used to assess acute anti-inflammatory effects. 3-hydroxy-pyridine-4-one derivatives were effective in reducing ear edema. nih.govresearchgate.net

Interactive Table: In Vivo Anti-inflammatory Activity of 3-Hydroxypyridine Derivatives

| Animal Model | Compound Type | Key Finding | Reference |

| Carrageenan-Induced Paw Edema (Rat) | 3-hydroxy-pyridine-4-one derivatives | Significant anti-inflammatory activity observed. | nih.gov |

| Croton Oil-Induced Ear Edema (Mouse) | 3-hydroxy-pyridine-4-one derivatives | Significant reduction in edema. | nih.govresearchgate.net |

| Carrageenan-Induced Paw Edema (Rat) | Copper(II)-3-hydroxypyridine complexes | Diminished edema formation, similar to indomethacin. | plos.orgnih.gov |

Neuroprotective and Antihypoxic Models: